molecular formula C18H14F3N3O2 B2597426 3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide CAS No. 1234902-63-6

3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Cat. No.: B2597426
CAS No.: 1234902-63-6
M. Wt: 361.324
InChI Key: RLIQOIABQHYRNT-UHFFFAOYSA-N
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Description

3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a benzamide moiety, and a trifluoroethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzonitrile with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the trifluoroethyl group enhances its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide
  • 3-cyano-N-(4-(2-oxo-2-((2,2,2-difluoroethyl)amino)ethyl)phenyl)benzamide

Uniqueness

3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

3-cyano-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)11-23-16(25)9-12-4-6-15(7-5-12)24-17(26)14-3-1-2-13(8-14)10-22/h1-8H,9,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIQOIABQHYRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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